H3 Receptor Binding Affinity: Iodophenpropit vs. Clobenpropit vs. Thioperamide
Iodophenpropit binds to the human histamine H3 receptor with a Ki of 0.64 ± 0.36 nM, whereas clobenpropit exhibits a Ki of 0.13 ± 0.14 nM in the same assay [1]. In native rat brain membranes, iodophenpropit shows a KD of 0.32–0.57 nM, comparable to the reported Ki of thioperamide at the H3 receptor (approx. 4–10 nM) [2]. This demonstrates that iodophenpropit possesses sub-nanomolar H3 affinity, placing it among the highest-affinity H3 antagonists available, albeit with distinct selectivity profile compared to clobenpropit.
| Evidence Dimension | Binding affinity (Ki or KD) at histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 0.64 ± 0.36 nM (human H3R) |
| Comparator Or Baseline | Clobenpropit: Ki = 0.13 ± 0.14 nM (human H3R); Thioperamide: Ki ~4–10 nM |
| Quantified Difference | Iodophenpropit Ki is ~5-fold higher than clobenpropit but ~10-fold lower than thioperamide |
| Conditions | Human H3 receptor expressed in HEK293 cells; radioligand binding assay |
Why This Matters
For researchers requiring sub-nanomolar H3 antagonism with a distinct polypharmacology profile (e.g., 5-HT3 and NMDA receptor activity), iodophenpropit offers an intermediate H3 affinity that avoids the ultra-high potency and potential off-target liabilities of clobenpropit.
- [1] Table 4. Inhibition profile of the H3R mutant, C415R, with antagonists/inverse agonists. Ki values for human H3R were converted from the pKi in the IUPHAR database. Nature Scientific Data (2023). View Source
- [2] Jansen FP, Wu TS, Voss HP, et al. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain. Br J Pharmacol. 1994 Oct;113(2):355-362. doi:10.1111/j.1476-5381.1994.tb16995.x View Source
